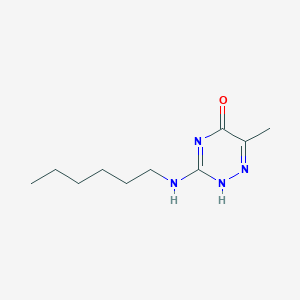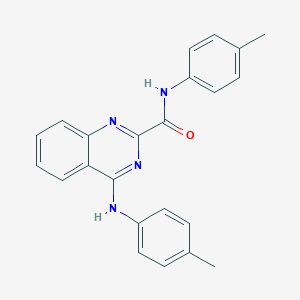![molecular formula C20H24N4O3S2 B254704 N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide is primarily related to its ability to inhibit the activity of histone deacetylases. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions, thereby preventing their aggregation and reducing their toxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide are primarily related to its ability to inhibit the activity of histone deacetylases and its potential applications in the treatment of Alzheimer's disease. Histone deacetylase inhibition has been shown to induce the expression of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, the inhibition of amyloid-beta peptide aggregation has been shown to reduce their toxicity and potentially slow the progression of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide in lab experiments is its ability to selectively inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, its potential applications in the treatment of Alzheimer's disease make it a promising compound for further research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research and development of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide. One potential direction is to investigate its potential applications in other diseases, such as Parkinson's disease and Huntington's disease, which are also characterized by the aggregation of misfolded proteins. Additionally, further research could be conducted to improve the solubility of this compound in water, which would make it more suitable for use in certain experiments. Finally, the development of more potent and selective histone deacetylase inhibitors based on this compound could lead to the development of more effective cancer therapies.
合成方法
The synthesis of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide involves the reaction of 2-aminobenzenethiol and tert-butylchloroformate in the presence of triethylamine. The resulting product is then reacted with 3-dimethylaminobenzoyl chloride in the presence of triethylamine to yield the final product.
科学研究应用
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anticancer properties by inhibiting the activity of histone deacetylases, which are enzymes that play a crucial role in cancer cell proliferation. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be a major factor in the development of the disease.
属性
产品名称 |
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide |
|---|---|
分子式 |
C20H24N4O3S2 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide |
InChI |
InChI=1S/C20H24N4O3S2/c1-20(2,3)23-29(26,27)15-9-10-16-17(12-15)28-19(21-16)22-18(25)13-7-6-8-14(11-13)24(4)5/h6-12,23H,1-5H3,(H,21,22,25) |
InChI 键 |
OURXMEHVYKBFAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C |
规范 SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)

![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)

![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)
